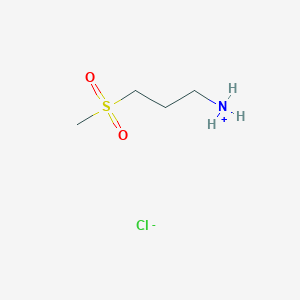

3-Methanesulfonyl-propyl-ammonium chloride

Description

Contextualization within Organosulfur Compounds and Quaternary Ammonium (B1175870) Salts

3-Methanesulfonyl-propyl-ammonium chloride is classified as an organosulfur compound due to the presence of a carbon-sulfur bond. Organosulfur compounds are a broad class of chemical compounds containing at least one carbon-sulfur bond, and they are known for their diverse applications and significant roles in both biological and industrial processes. taylorandfrancis.com This class of compounds is integral to medicinal and chemical science, playing a substantial role in organic synthesis. jmchemsci.com They are found in a wide array of biologically active molecules, pharmaceuticals, and natural products. jmchemsci.com The reactivity of organosulfur compounds can vary significantly depending on their specific structure and the oxidation state of the sulfur atom. taylorandfrancis.com

Simultaneously, this compound is categorized as a quaternary ammonium salt. These salts are ionic compounds with the general formula R4N+X-, where four organic groups replace the hydrogen atoms of an ammonium ion. taylorandfrancis.com A key characteristic of quaternary ammonium cations is that they are permanently charged, irrespective of the pH of their solution. wikipedia.org This permanent positive charge is due to the central nitrogen atom being bonded to four organic substituents, leaving it with no available lone pair of electrons for protonation. youtube.com Quaternary ammonium salts are recognized for their versatility and are used in a variety of applications, including as antimicrobial agents, disinfectants, fabric softeners, and phase transfer catalysts in organic reactions. taylorandfrancis.comwikipedia.org

The structure of this compound, therefore, brings together the sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms) from the organosulfur family and the positively charged quaternary ammonium group. This bifunctional nature suggests potential for unique chemical properties and reactivity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 26209-83-6 sinfoochem.comsinfoobiotech.com, 157825-88-2 p212121.com |

| Molecular Formula | C4H12ClNO2S sinfoochem.comsinfoobiotech.com or C4H11NO2S.ClH p212121.com |

| Molecular Weight | 173.662 g/mol sinfoochem.comsinfoobiotech.com or 173.7 g/mol p212121.com |

Overview of Synthetic Utility of Related Chemical Entities

While specific synthetic applications for this compound are not extensively documented in publicly available research, the utility of related chemical entities, such as sulfonium (B1226848) salts and other quaternary ammonium compounds, provides insight into its potential applications.

Sulfonium salts, which are organosulfur compounds with a positively charged sulfur atom ([SR3]+), are valuable reagents in organic synthesis. wikipedia.org They are often used as precursors to sulfur ylides, which are instrumental in the formation of carbon-carbon bonds. wikipedia.org For instance, the Johnson–Corey–Chaykovsky reaction utilizes sulfur ylides to synthesize epoxides from ketones and aldehydes. wikipedia.org Furthermore, recent developments have highlighted the use of sulfonium salts in photoredox-catalyzed cross-coupling reactions for the construction of biaryl motifs. nih.gov The synthesis of sulfonium salts typically involves the alkylation of thioethers with alkyl halides. wikipedia.org

Quaternary ammonium salts are widely employed as phase transfer catalysts (PTCs). taylorandfrancis.comwisdomlib.org Their ability to facilitate reactions between reactants in immiscible phases makes them highly valuable in various organic syntheses, such as Williamson ether synthesis and Michael additions. taylorandfrancis.com They are considered superior to other phase transfer catalysts like polyethylene (B3416737) glycol and crown ethers in certain applications. taylorandfrancis.com The antimicrobial properties of quaternary ammonium compounds, particularly those with long alkyl chains, are also well-established, leading to their use as disinfectants and antimicrobial agents. wikipedia.org These compounds are believed to disrupt the cell membranes of microorganisms. wikipedia.org

Given that this compound possesses a quaternary ammonium group, it could potentially be investigated for applications as a phase transfer catalyst or for its antimicrobial properties. The presence of the methanesulfonyl group might influence its solubility, stability, and catalytic activity in unique ways.

Historical Trajectory and Evolution of Analogous Compound Studies

The study of organosulfur compounds has a rich history dating back to the 19th century. tandfonline.com Early research in this area laid the foundation for our current understanding of the properties and reactivity of these molecules. researchgate.net Throughout the 20th century, the field expanded significantly with the discovery of naturally occurring and synthetic organosulfur compounds with important biological activities, such as penicillin and sulfa drugs. wikipedia.org The development of new synthetic methods has enabled the preparation of a wide range of organosulfur compounds with diverse functionalities. nih.gov

The chemistry of quaternary ammonium compounds has also seen significant development over the years. Initially recognized for their surfactant and antimicrobial properties, their application as phase transfer catalysts, pioneered in the mid-20th century, represented a major advancement in synthetic organic chemistry. taylorandfrancis.com Research into quaternary ammonium compounds continues to evolve, with a focus on developing new structures with enhanced properties and exploring their applications in areas such as materials science and medicine. youtube.comnih.gov

The study of bifunctional compounds that combine features of both organosulfur and quaternary ammonium compounds is a more recent area of investigation. The synthesis and characterization of such molecules are driven by the potential for synergistic or novel properties arising from the interaction of the two functional groups within the same molecule.

Identification of Key Research Frontiers and Gaps for this Specific Compound

Despite the well-established chemistry of organosulfur compounds and quaternary ammonium salts, there appear to be significant research gaps concerning the specific compound this compound. A thorough review of available scientific literature does not reveal extensive studies dedicated to its synthesis, characterization, or application.

Key Research Frontiers:

Synthesis and Characterization: A primary research frontier is the development and optimization of synthetic routes to produce this compound with high purity and yield. Detailed characterization of its physicochemical properties, including its solubility, stability, and crystal structure, is also essential.

Exploration of Synthetic Utility: Investigating the potential of this compound as a phase transfer catalyst in various organic reactions would be a logical next step, given its quaternary ammonium structure. Its catalytic efficiency could be compared with that of conventional quaternary ammonium salts.

Biological Activity Screening: The compound's potential as an antimicrobial or antifungal agent warrants investigation. Studies could explore its efficacy against a range of microorganisms and elucidate its mechanism of action.

Applications in Materials Science: The ionic nature and the presence of a sulfonyl group suggest that this compound could be explored as a component in the synthesis of ionic liquids, polyelectrolytes, or as a surface modifying agent.

Identified Gaps:

Lack of Fundamental Data: There is a clear absence of comprehensive data on the spectroscopic properties (NMR, IR, Mass Spectrometry), thermal stability, and reactivity of this compound.

No Reported Applications: To date, there are no well-documented applications of this specific compound in any field of chemistry or materials science.

Limited Comparative Studies: The influence of the methanesulfonyl group on the properties and reactivity of the quaternary ammonium cation has not been systematically studied or compared to other quaternary ammonium salts.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H12ClNO2S |

|---|---|

Molecular Weight |

173.66 g/mol |

IUPAC Name |

3-methylsulfonylpropylazanium;chloride |

InChI |

InChI=1S/C4H11NO2S.ClH/c1-8(6,7)4-2-3-5;/h2-5H2,1H3;1H |

InChI Key |

VJABSSGXEWXCLY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCC[NH3+].[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 3 Methanesulfonyl Propyl Ammonium Chloride

Precursor Chemistry and Strategic Selection of Starting Materials

The synthesis of 3-Methanesulfonyl-propyl-ammonium chloride relies on the strategic combination of precursors that provide the necessary carbon backbone and functional groups. The two primary approaches involve building the molecule from sulfonyl chlorides and amines or modifying an existing propyl scaffold.

Pathways from Sulfonyl Chlorides and Amines

A foundational and widely utilized method for creating the core sulfonamide structure involves the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.com In the context of this compound, the logical precursors are methanesulfonyl chloride and a propyl amine derivative.

The key reaction is the formation of a sulfonamide linkage, which is a robust and common reaction in medicinal and materials chemistry. The selection of the amine component is critical. A common starting material could be 3-amino-1-propanol. In this pathway, the amine group of 3-amino-1-propanol would react with methanesulfonyl chloride. This reaction typically requires a base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the hydrochloric acid byproduct. nih.gov The resulting intermediate, N-(3-hydroxypropyl)methanesulfonamide, would then undergo further transformation to replace the hydroxyl group with a chlorine and form the final ammonium (B1175870) salt.

Table 1: Comparison of Amine Precursors for Sulfonamide Formation

| Precursor | Reactive Site | Subsequent Steps Required | Potential Issues |

| 3-Amino-1-propanol | Primary Amine | Conversion of -OH to -Cl; Salt formation | Requires additional functional group conversion |

| 1,3-Diaminopropane | Two Primary Amines | Salt formation | Risk of di-substitution; may require protecting groups |

Derivatization from Propyl-containing Scaffolds

An alternative strategy begins with a molecule that already contains the three-carbon propyl chain with appropriate functional groups for modification. This approach can be more direct if a suitable starting material is readily available. For instance, a synthesis could commence from a scaffold like 3-chloropropylamine (B7771022) hydrochloride.

In this scenario, the primary amine of 3-chloropropylamine would be reacted with methanesulfonyl chloride to form the sulfonamide intermediate, N-(3-chloropropyl)methanesulfonamide. The final step would then be the formation of the ammonium chloride salt. This route is efficient as the propyl chain and the chloro group (which is part of the final salt) are already in place. The synthesis of scaffolds themselves often involves multi-step processes designed for specific applications, such as tissue engineering. rsc.org

Development of Novel Reaction Pathways and Mechanisms

The formation of this compound is governed by well-established reaction mechanisms, primarily nucleophilic substitution and acid-base chemistry.

Nucleophilic Substitution Reactions in Formation

The core bond-forming step in the synthesis is the reaction between the amine (the nucleophile) and the sulfonyl chloride (the electrophile). This is a classic example of a nucleophilic substitution reaction. organic-chemistry.org The nitrogen atom of the amine, with its lone pair of electrons, attacks the electron-deficient sulfur atom of the methanesulfonyl chloride. gacariyalur.ac.innih.gov

The mechanism proceeds as follows:

The nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Simultaneously or in a stepwise fashion, the sulfur-chlorine bond breaks, and the chloride ion departs as a leaving group. gacariyalur.ac.in

A proton is lost from the nitrogen atom (typically facilitated by a base in the reaction mixture) to yield the neutral sulfonamide. chemguide.co.uk

This reaction is analogous to the SN2 mechanism, where the nucleophile attacks and the leaving group departs in a concerted process, leading to an inversion of configuration if the center were chiral. organic-chemistry.org The strong electropositive nature of the sulfur center in sulfonyl chlorides makes it highly susceptible to nucleophilic attack. nih.gov The reaction is generally efficient, forming the stable sulfonamide linkage.

Amine Salt Formation Techniques and Efficiency

The final step in the synthesis is the formation of the ammonium chloride salt. This is a straightforward acid-base reaction where the basic amine group of the intermediate reacts with hydrochloric acid (HCl). libretexts.org This process is often used to isolate and purify amine-containing compounds. The resulting ammonium salts are typically crystalline solids that are soluble in water, which facilitates their separation from non-basic impurities that remain in an organic solvent phase during an extraction. libretexts.org

The efficiency of this salt formation is generally very high, often quantitative. The amine intermediate is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297), and a solution of HCl (often in the same or another compatible solvent) is added. The ammonium chloride salt usually precipitates from the solution and can be collected by filtration. The process can also be reversed by treatment with a base to regenerate the free amine. libretexts.org

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact and improve safety and efficiency. nih.gov

Waste Prevention : The primary goal is to design syntheses that generate minimal waste. greenchemistry-toolkit.org In the sulfonamide formation step, a stoichiometric amount of base is used, which generates a salt byproduct. Optimizing the reaction to use a catalytic base or a recyclable one would improve the process.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The key addition and salt formation reactions have good atom economy, but the use of protecting groups, if needed, would lower it. Choosing a synthetic route that avoids protecting groups is preferable. nih.gov

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. skpharmteco.comnih.gov This involves replacing hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) with greener alternatives such as ethyl acetate, 2-methyltetrahydrofuran, or even water if the reactants' solubility allows. researchgate.net

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. nih.gov The sulfonamide formation and subsequent salt formation are often performed at or below room temperature, aligning well with this principle.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov While the main reaction often uses a stoichiometric base, investigating catalytic systems could reduce waste. For instance, an immobilized base could be used and regenerated.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. greenchemistry-toolkit.orgnih.gov A synthetic strategy starting from a precursor like 3-chloropropylamine avoids the need to protect and then convert a hydroxyl group, representing a greener approach.

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Synthesis | Potential Improvement |

| Waste Prevention | Amine salt formation has a salt byproduct. | Use of a recyclable or catalytic base. |

| Atom Economy | High for the main reaction steps. | Avoid protecting groups to maintain high atom economy. |

| Safer Solvents | Traditional synthesis may use chlorinated solvents. | Replace with greener solvents like ethyl acetate or water. researchgate.net |

| Reduce Derivatives | Pathways involving functional group interconversion. | Select a more direct route, e.g., from 3-chloropropylamine. nih.gov |

Scalability Considerations and Industrial Process Development

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges that necessitate careful process optimization. A plausible and commonly employed synthetic route is the quaternization of a suitable precursor, 3-(methylsulfonyl)propan-1-amine (B1323511), through alkylation. This reaction, often a variation of the Menschutkin reaction, typically involves reacting the amine with a methylating agent, such as methyl chloride, to form the desired quaternary ammonium salt. rsc.org

Industrial-scale production of quaternary ammonium compounds is a well-established practice. wikipedia.org The process for producing commodity quaternary ammonium salts often begins with the hydrogenation of fatty nitriles to generate primary or secondary amines, which are subsequently treated with methyl chloride. wikipedia.org

For the industrial synthesis of this compound, a continuous process in a tubular reactor is a viable option. google.com This method offers advantages in terms of consistent product quality and improved safety. Key parameters that require careful control during scale-up include temperature, pressure, and reactant molar ratios. Industrial processes for amine quaternization are often conducted at temperatures ranging from 50°C to 140°C and pressures between 12 to 65 bar. google.com The elevated pressure is crucial to maintain the alkylating agent, typically a gas at ambient conditions, in the liquid phase to ensure efficient reaction with the amine.

The choice of solvent is another critical factor. While some industrial quaternization reactions are performed without a solvent, the use of a suitable solvent can help to manage viscosity and improve heat transfer. google.com For reactions involving functionalized amines, solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to be effective, even in cases where the starting material has poor solubility. nih.gov The optimization of reaction time is also essential; extended reaction times at elevated temperatures can sometimes lead to product degradation. nih.gov

A study on the optimization of quaternization reactions highlighted the influence of the resin matrix, solvent, reaction time, temperature, and the amount of the quaternizing agent on the reaction outcome. nih.gov For instance, the highest yields for certain tertiary amine products were achieved using DMSO as the solvent with a reaction time of 18 hours at room temperature. nih.gov

Below is a table summarizing key parameters for the industrial production of quaternary ammonium salts, which can be adapted for the synthesis of this compound.

| Parameter | Typical Range | Considerations for this compound |

| Reaction Temperature | 50 - 140 °C | The presence of the sulfonyl group may influence thermal stability. Optimization is needed to maximize reaction rate while minimizing degradation. |

| Pressure | 12 - 65 bar | Necessary to keep methyl chloride in the liquid phase for efficient reaction. |

| Reactant Molar Ratio (Amine:Alkylating Agent) | 1:1 to 1:3 | An excess of the alkylating agent can drive the reaction to completion but may necessitate more rigorous purification. |

| Solvent | None, Alcohols, DMSO | The choice will depend on the solubility of 3-(methylsulfonyl)propan-1-amine and the final product, as well as process safety and environmental considerations. |

| Reaction Time | Varies (minutes to hours) | Dependent on other parameters; continuous monitoring is required to determine the optimal endpoint. |

| Reactor Type | Batch or Continuous (e.g., Tubular) | Continuous reactors offer better control and consistency for large-scale production. google.com |

Purity Enhancement and By-product Mitigation Strategies

Achieving high purity of this compound is crucial for its intended applications. The primary source of impurities in the quaternization of amines is the potential for incomplete reaction, leading to the presence of residual starting amine, as well as the formation of secondary and tertiary amines if the starting material is not a tertiary amine. researchgate.net

One of the main challenges in amine alkylation is the potential for the product amine to be more nucleophilic than the starting amine, leading to a mixture of products. researchgate.net However, the synthesis of quaternary ammonium salts from tertiary amines is generally more straightforward as overalkylation is not possible. mdpi.com Assuming the precursor is 3-(methylsulfonyl)propan-1-amine, the reaction would proceed through primary, secondary, and tertiary amine intermediates before reaching the desired quaternary ammonium salt.

To mitigate the formation of these by-products, precise control over stoichiometry and reaction conditions is paramount. Using a slight excess of the alkylating agent can help to drive the reaction towards the fully quaternized product. Post-reaction, any unreacted tertiary amine and the desired quaternary ammonium salt can be separated based on their differing physical and chemical properties.

Several purification techniques can be employed to enhance the purity of the final product.

Crystallization: This is a common and effective method for purifying solid quaternary ammonium salts. google.com The crude product can be dissolved in a suitable solvent at an elevated temperature and then cooled to induce crystallization, leaving impurities behind in the mother liquor. The choice of solvent is critical and may require empirical determination.

Precipitation: In some cases, the addition of a non-polar solvent to a solution of the quaternary ammonium salt can cause it to precipitate, leaving more soluble impurities in the solution. mdpi.com

Washing: The isolated solid product can be washed with a solvent in which the desired product is insoluble but the impurities are soluble. google.com

Adsorption: The use of adsorbents like activated carbon can be effective in removing colored impurities and other minor by-products.

The following table outlines potential by-products and corresponding mitigation and purification strategies.

| Potential By-product | Mitigation Strategy | Purification Method |

| Unreacted 3-(methylsulfonyl)propan-1-amine | Use of a slight excess of the alkylating agent; optimization of reaction time and temperature. | Crystallization, Washing with a suitable solvent. |

| Secondary and Tertiary Amine Intermediates | Precise control of stoichiometry; sufficient reaction time to ensure complete quaternization. | Crystallization, Chromatographic techniques (less common on an industrial scale). |

| Degradation Products | Careful control of reaction temperature to avoid thermal decomposition. | Crystallization, Adsorption (e.g., activated carbon for color removal). |

| Residual Solvent | Efficient drying of the final product under vacuum. | N/A |

Advanced Spectroscopic and Mechanistic Characterization of 3 Methanesulfonyl Propyl Ammonium Chloride

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation Beyond Basic Identification

Advanced spectroscopic methods are essential for a detailed characterization of the molecular intricacies of 3-Methanesulfonyl-propyl-ammonium chloride. These techniques provide insights into its three-dimensional structure, bonding, and dynamic behavior.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics and Intermolecular Interactions

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the conformational dynamics and intermolecular interactions of this compound in solution. While one-dimensional NMR provides basic structural information, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are required for a deeper understanding.

COSY experiments would reveal the spin-spin coupling network between adjacent protons, confirming the connectivity of the propyl chain.

HSQC would correlate each proton to its directly attached carbon atom, allowing for definitive assignment of the carbon backbone.

NOESY experiments are particularly crucial for studying conformational preferences. Through-space interactions between protons, such as those between the methyl group of the methanesulfonyl moiety and protons on the propyl chain, can indicate folding or specific spatial arrangements of the molecule in solution. The study of related compounds like poly(diallyldimethyl ammonium (B1175870) chloride) has shown that molecular dynamics simulations can complement NMR data to build a comprehensive rotational isomeric state model, detailing conformational energies and probabilities. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. Predicted values are based on standard chemical shift increments and analysis of similar structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected COSY Correlations (¹H-¹H) | Expected HSQC Correlation (¹H-¹³C) | Expected NOESY Correlations |

|---|---|---|---|---|---|

| CH₃-SO₂ | ~3.0 | ~42.0 | - | (3.0, 42.0) | Protons at SO₂-CH₂ |

| SO₂-CH₂ | ~3.3 | ~53.0 | Protons at -CH₂-CH₂-NH₃⁺ | (3.3, 53.0) | Protons at CH₃-SO₂ and -CH₂-CH₂-NH₃⁺ |

| -CH₂-CH₂-NH₃⁺ | ~2.2 | ~22.0 | Protons at SO₂-CH₂ and -CH₂-NH₃⁺ | (2.2, 22.0) | Protons at SO₂-CH₂ and -CH₂-NH₃⁺ |

| -CH₂-NH₃⁺ | ~3.2 | ~38.0 | Protons at -CH₂-CH₂-NH₃⁺ | (3.2, 38.0) | Protons at -CH₂-CH₂-NH₃⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Functional Group Analysis in Diverse Environments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information on the functional groups and bonding within this compound. nih.gov These methods are sensitive to the molecular environment, allowing for the study of the compound in different states (solid, solution) and the investigation of intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly sensitive to polar bonds. Key absorption bands would include strong S=O stretches from the sulfonyl group, N-H bending and stretching vibrations from the ammonium group, and various C-H stretches and bends from the propyl chain and methyl group. scite.ai

Raman Spectroscopy : Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It would be particularly useful for analyzing the C-S and S-O symmetric stretches, providing information that complements the IR data. nih.gov

The positions of the N-H stretching bands can provide significant insight into the strength and nature of hydrogen bonding between the ammonium cation and the chloride anion or solvent molecules. In the solid state, these interactions are key determinants of the crystal packing.

Table 2: Characteristic Vibrational Modes for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3200-3000 (broad) | 3200-3000 (weak) | Ammonium group, hydrogen-bonded |

| C-H Stretch | 3000-2850 | 3000-2850 | Propyl and methyl groups |

| N-H Bend | ~1600, ~1400 | ~1600, ~1400 | Ammonium group |

| S=O Asymmetric Stretch | ~1350 | ~1350 | Methanesulfonyl group |

| S=O Symmetric Stretch | ~1150 | ~1150 | Methanesulfonyl group |

| C-S Stretch | ~750 | ~750 | Methanesulfonyl-propyl linkage |

Advanced Mass Spectrometry for Fragmentation Pathway Investigation and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques, such as tandem MS (MS/MS), are invaluable for confirming the molecular weight and investigating the fragmentation pathways of this compound. libretexts.org The molecular ion peak (M⁺) for the cation would be observed, and its fragmentation pattern provides a fingerprint for the structure.

Common fragmentation pathways for such a molecule would involve:

α-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom, which is a common pathway for amines. miamioh.edu

Loss of neutral molecules : Such as the loss of methanesulfinic acid (CH₃SO₂H) or other stable neutral fragments. chemguide.co.uklibretexts.org

Cleavage of the C-S bond : Resulting in fragments corresponding to the propyl-ammonium cation and the methanesulfonyl radical.

Isotopic labeling studies can further elucidate reaction mechanisms or quantify the compound in complex mixtures. For example, substituting specific hydrogen atoms with deuterium (B1214612) or ¹²C with ¹³C would create mass shifts in the parent ion and its fragments. This allows for the precise tracking of atoms through fragmentation processes. nih.gov The permanent positive charge of the ammonium group can also be leveraged in labeling strategies to enhance detection sensitivity in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

Table 3: Plausible Mass Spectrometry Fragments of the 3-Methanesulfonyl-propyl-ammonium Cation.

| m/z Value | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 138 | [C₄H₁₂NO₂S]⁺ | - |

| 123 | [C₃H₉NO₂S]⁺ | CH₃• |

| 74 | [C₃H₈N]⁺ | CH₃SO₂• |

| 59 | [CH₃SO₂]⁺ | C₃H₈N• |

| 58 | [C₃H₆N]⁺ | CH₃SO₂H |

Solid-State Structural Analysis via X-ray Crystallography for Crystal Engineering and Packing Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation.

The resulting crystal structure would reveal critical information about intermolecular forces that govern the solid-state packing. Key interactions would include:

Hydrogen Bonding : The ammonium group (-NH₃⁺) is a strong hydrogen bond donor. It is expected to form multiple hydrogen bonds with the chloride anions (Cl⁻), creating a robust network that defines the crystal lattice.

Dipole-Dipole Interactions : The highly polar sulfonyl group (SO₂) can participate in strong dipole-dipole interactions, further influencing the crystal packing arrangement.

Analysis of the crystal structure of analogous compounds, such as 3,3,3-trinitropropyl-1-ammonium chloride, demonstrates the importance of N-H···anion hydrogen bonding in dictating the supramolecular architecture. researchgate.net Understanding these packing motifs is fundamental to crystal engineering, where the goal is to design materials with specific physical properties by controlling their crystalline arrangement.

Electron Microscopy and Surface Science Techniques for Morphological and Crystalline Characterization

While X-ray crystallography details the atomic-level structure, electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to characterize the macroscopic morphology and crystalline nature of the bulk material.

Scanning Electron Microscopy (SEM) : SEM would be employed to visualize the surface topography of this compound crystals. This can reveal information about crystal habit (the characteristic external shape), size distribution, and the presence of any surface defects or polycrystalline aggregates.

Transmission Electron Microscopy (TEM) : For smaller, nano-sized crystals, TEM can provide higher-resolution images of the particle morphology. In conjunction with selected area electron diffraction (SAED), TEM can also be used to confirm the crystallinity of the sample and determine lattice parameters, complementing the data obtained from X-ray diffraction.

These surface science techniques are crucial for quality control in material synthesis, as the external morphology and particle size can significantly impact properties such as solubility, dissolution rate, and handling characteristics.

Theoretical and Computational Chemistry Investigations of 3 Methanesulfonyl Propyl Ammonium Chloride

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. These calculations can predict optimized molecular geometry, orbital energies, and various reactivity descriptors.

Molecular Geometry and Electronic Properties:

The geometry of the 3-Methanesulfonyl-propyl-ammonium cation would be optimized to find its lowest energy conformation. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the geometry around the sulfur atom in the methanesulfonyl group is expected to be tetrahedral, and the propylammonium chain will exhibit specific bond rotations that minimize steric hindrance.

Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For the 3-Methanesulfonyl-propyl-ammonium cation, the HOMO is likely localized on the sulfonyl group's oxygen atoms and the LUMO on the ammonium (B1175870) group, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Table 4.1.1: Predicted Geometrical Parameters and Electronic Properties from DFT Calculations

| Parameter | Predicted Value | Description |

| Bond Lengths (Å) | ||

| S=O | 1.45 | Double bond between sulfur and oxygen. |

| S-C (sulfonyl) | 1.78 | Single bond between sulfur and the methyl carbon. |

| S-C (propyl) | 1.80 | Single bond between sulfur and the propyl chain carbon. |

| C-N | 1.48 | Single bond between carbon and nitrogen in the propylammonium group. |

| Orbital Energies (eV) | ||

| HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical stability and reactivity. |

| Reactivity Descriptors | ||

| Chemical Hardness (η) | 3.5 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | 4.0 eV | Power to attract electrons. |

| Electrophilicity Index (ω) | 2.29 eV | Propensity of the species to accept electrons. |

Note: These values are representative and based on DFT calculations (e.g., B3LYP/6-31G(d,p) level of theory) for similar aliphatic sulfonyl and ammonium compounds.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent.

Conformational Analysis:

The propyl chain of the 3-Methanesulfonyl-propyl-ammonium cation is flexible, allowing for multiple rotational conformers (rotamers). MD simulations can explore the potential energy surface associated with the rotation around the C-C and C-S bonds. This analysis helps identify the most stable conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

Solvent Effects:

In an aqueous solution, the ionic nature of 3-Methanesulfonyl-propyl-ammonium chloride dictates strong interactions with water molecules. MD simulations with an explicit solvent model can reveal the structure of the hydration shells around the cation and the chloride anion. The positively charged ammonium group will strongly interact with the oxygen atoms of water molecules, while the chloride anion will be solvated by the hydrogen atoms of water. The sulfonyl group, with its polar S=O bonds, will also participate in hydrogen bonding with water. These simulations can quantify properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute. ucl.ac.uk

Table 4.2.1: Representative Conformational Energy Profile from MD Simulations

| Dihedral Angle | Relative Energy (kcal/mol) | Conformation |

| S-C-C-C (gauche) | 0.8 | A less stable, bent conformation of the propyl chain. |

| S-C-C-C (anti) | 0.0 | The most stable, extended conformation of the propyl chain. |

| C-C-C-N (gauche) | 0.6 | A less stable conformation near the ammonium group. |

| C-C-C-N (anti) | 0.0 | The most stable, extended conformation near the ammonium group. |

Note: Energies are relative to the most stable conformer and are illustrative of typical energy differences for alkyl chains.

Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. For this compound, potential reactions could involve the sulfonyl group or the ammonium moiety.

A plausible reaction is the nucleophilic substitution at the sulfur atom of the methanesulfonyl group. DFT calculations can be used to map the potential energy surface for such a reaction, for example, with a hydroxide (B78521) ion as the nucleophile. These calculations would identify the structure of the transition state and determine the activation energy barrier. scispace.com The transition state is a critical point on the reaction coordinate and its geometry reveals the concerted process of bond breaking and bond formation. nih.gov

Table 4.3.1: Predicted Energetics for a Hypothetical Nucleophilic Attack on the Sulfonyl Group

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Cation + OH⁻) | 0.0 | The starting materials of the reaction. |

| Transition State | +20.5 | The energy maximum along the reaction coordinate. |

| Products | -15.0 | The final products of the reaction. |

Note: These values are hypothetical for a representative SN2-type reaction at a sulfonyl center and are intended to illustrate the outputs of such a computational study.

Computational Studies on Intermolecular Interactions and Non-Covalent Bonding

The ionic nature of this compound leads to significant intermolecular interactions in the solid state and in solution. These non-covalent interactions, such as hydrogen bonds and electrostatic interactions, can be studied using computational methods.

In the solid state, the crystal structure would be dominated by hydrogen bonds between the ammonium group (donor) and the chloride anion (acceptor), as well as between the ammonium group and the oxygen atoms of the sulfonyl group of a neighboring cation. The Non-Covalent Interaction (NCI) index is a computational tool that allows for the visualization and characterization of these weak interactions based on the electron density and its derivatives. researchgate.netwikipedia.org NCI plots can reveal regions of strong attractive interactions (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes.

Table 4.4.1: Characterization of Key Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| Hydrogen Bond | N-H (ammonium) | Cl⁻ (anion) | 2.2 | -10 to -15 |

| Hydrogen Bond | N-H (ammonium) | O=S (sulfonyl) | 2.5 | -5 to -8 |

| Ion-Dipole | N⁺ (ammonium) | O=S (sulfonyl) | >3.0 | -3 to -5 |

Note: Distances and energies are typical values for such interactions derived from computational studies on similar ionic organic salts.

Structure-Reactivity Relationship (SAR) Studies Through Computational Modeling (Excluding Biological Context)

Quantitative Structure-Reactivity Relationship (QSAR) models aim to correlate the chemical structure of a series of compounds with their reactivity or other physicochemical properties. pharmacareerinsider.com In a non-biological context, a QSAR study could be developed to predict a specific chemical property, such as the rate of a particular reaction or a physical property like solubility, for a series of related alkylsulfonyl-ammonium salts.

A hypothetical QSAR model could be built by calculating a set of molecular descriptors for a series of analogous compounds where the length of the alkyl chain or substituents on the sulfonyl group are varied. These descriptors could include electronic properties (e.g., HOMO/LUMO energies, Mulliken charges), steric parameters (e.g., molecular volume), and topological indices. researchgate.netfrontiersin.org A mathematical equation is then derived using statistical methods to relate these descriptors to the property of interest.

Table 4.5.1: Illustrative QSAR Model for a Physicochemical Property

| Descriptor | Coefficient | Description |

| LogP (Octanol-Water Partition Coefficient) | +0.5 | Relates to hydrophobicity. |

| LUMO Energy | -1.2 | Relates to electrophilicity. |

| Molecular Volume | +0.1 | Relates to steric effects. |

| Intercept | 2.5 | Baseline value for the model. |

Hypothetical QSAR Equation: Predicted Property = 2.5 + (0.5 * LogP) - (1.2 * LUMO Energy) + (0.1 * Molecular Volume)

Note: This represents a generic linear QSAR model to illustrate the concept. The descriptors and coefficients are for illustrative purposes only.

Applications in Organic Transformations and Catalysis Involving 3 Methanesulfonyl Propyl Ammonium Chloride

Role as a Reagent in Acid-Base Catalysis and Proton Transfer Processes

There is no available scientific literature that investigates or describes the use of 3-Methanesulfonyl-propyl-ammonium chloride as a catalyst in acid-base reactions or as a mediator in proton transfer processes. While the ammonium (B1175870) moiety suggests potential acidic properties, its catalytic activity, efficiency, and specific applications in this context have not been documented.

Participation in Novel Synthetic Methodologies (e.g., C-C, C-N, C-S Bond Formations)

An extensive search did not yield any studies where this compound participates as a reagent or catalyst in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), or carbon-sulfur (C-S) bonds. Methodologies detailing its involvement in such crucial synthetic transformations are currently not present in the chemical literature.

Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

Consistent with the lack of documented applications, there are no mechanistic investigations or proposed catalytic cycles involving this compound. The study of its reaction pathways, potential intermediates, and the kinetics of any catalytic process it might be involved in remains an unexplored area of research.

Heterogeneous Catalysis and Surface Interactions

Information regarding the application of this compound in heterogeneous catalysis, including its potential immobilization on solid supports or its interactions with surfaces, is not available. Research into its utility as a solid-phase catalyst or its behavior at interfaces has not been published.

Chiral Applications and Asymmetric Catalysis

There is no evidence in the current body of scientific literature to suggest that this compound has been used in chiral applications or asymmetric catalysis. No studies on the development of chiral variants of this compound or their application in enantioselective transformations have been reported.

Materials Science and Engineering Applications of 3 Methanesulfonyl Propyl Ammonium Chloride and Its Analogues

Incorporation into Polymeric Systems and Polyelectrolytes

Quaternary ammonium (B1175870) salt polymers are a significant class of polyelectrolytes known for their water solubility, adjustable cationicity, and wide-ranging industrial applications. mdpi.com Analogues of 3-Methanesulfonyl-propyl-ammonium chloride, such as poly(3-methacrylamido propyl trimethyl ammonium chloride) (PMAPTAC), serve as prime examples of how such structures can be polymerized to create functional materials. mdpi.comnih.gov PMAPTAC is a cationic water-soluble polyelectrolyte that finds use in various fields, including petroleum and papermaking. mdpi.comnih.gov

The polymerization of monomers containing ammonium groups can be achieved through various methods, including free-radical polymerization, to yield high molecular weight polymers. mdpi.comrsc.org The resulting polyelectrolytes can exhibit unique solution properties and thermal stability, which are crucial for their application in demanding environments. mdpi.comnih.gov For instance, the hydrolysis stability of PMAPTAC has been studied under different pH and temperature conditions, revealing that the amide group offers better stability compared to ester groups found in similar structures. mdpi.com This suggests that a polymer derived from this compound could also exhibit robust properties.

The incorporation of ammonium salts into polymer matrices, such as polyvinyl alcohol (PVA), has been shown to significantly enhance the ionic conductivity of the resulting solid polymer electrolytes. mdpi.com The conductivity is influenced by the concentration of the ammonium salt and the amorphous nature of the polymer matrix. mdpi.com

Table 1: Comparison of Quaternary Ammonium Monomers in Polyelectrolyte Synthesis

| Monomer | Polymer Structure | Key Properties of Polymer | Potential Applications |

|---|---|---|---|

| This compound (Hypothetical) | Linear or cross-linked polyammonium | Expected good water solubility, thermal stability, and ionic conductivity. | Flocculants, antistatic agents, conductive coatings, solid electrolytes. |

| Diallyl dimethyl ammonium chloride (DMDAAC) | Poly(diallyl dimethyl ammonium chloride) (PDADMAC) | High cationic charge density, good water solubility. mdpi.com | Water treatment, cosmetics, paper industry. mdpi.com |

| [3-(Methacryloylamino)propyl]trimethylammonium chloride (MAPTAC) | Poly(MAPTAC) | High polymerization activity, good hydrolysis resistance. mdpi.comresearchgate.net | Oil-water separation, antibacterial coatings. researchgate.net |

Role in Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with tunable properties that have garnered significant interest in various chemical applications. mdpi.commdpi.comresearchgate.netuniversiteitleiden.nl They are often composed of a salt, typically a quaternary ammonium salt, which acts as a hydrogen bond acceptor (HBA), and a hydrogen bond donor (HBD). mdpi.comencyclopedia.pub

While there is no specific mention in the searched literature of this compound being used in ILs or DESs, its chemical structure fits the profile of a potential HBA. Quaternary ammonium salts, particularly choline (B1196258) chloride, are widely used for the preparation of DESs due to their low cost, biodegradability, and ability to form eutectic mixtures with a variety of HBDs like urea, carboxylic acids, and carbohydrates. mdpi.comencyclopedia.pub The formation of hydrogen bonds between the HBA and HBD leads to a significant depression of the melting point. mdpi.com

The properties of ILs, such as high ionic conductivity, non-volatility, and a wide electrochemical stability window, make them suitable for applications in batteries and supercapacitors. mdpi.comnih.govmdpi.com Acyclic ammonium-based ILs have been synthesized and shown to possess wide electrochemical windows, making them promising electrolytes for energy storage devices. nih.govmdpi.com The presence of the methanesulfonyl group in this compound could potentially influence the physicochemical properties of an IL or DES, such as its polarity and solvating capabilities.

Surface Modification and Functionalization in Advanced Materials

Surface modification is a critical process for tailoring the properties of materials for specific applications. researchgate.net The functional groups present in this compound, namely the ammonium and methanesulfonyl groups, make it a candidate for surface functionalization to impart properties such as hydrophilicity, antimicrobial activity, and improved biocompatibility.

One approach for surface modification involves the use of activating agents like tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride), which can react with hydroxyl groups on a surface (e.g., titanium) to create a reactive layer. nih.gov This activated surface can then readily immobilize molecules containing amine groups, such as proteins or, hypothetically, this compound. nih.gov This method provides a straightforward way to covalently attach functional molecules to a substrate. nih.gov

Surface functionalization with cationic groups, such as quaternary ammonium functionalities, is a known strategy for creating bactericidal surfaces. mdpi.com Similarly, hydrophilic monomers can be grafted onto surfaces to improve their wettability and biocompatibility. mdpi.com The dual functionality of this compound could therefore be leveraged to create surfaces with a balance of charge and hydrophilicity.

Functionalization of Nanomaterials and Composites

The functionalization of nanoparticles is essential for their stabilization, compatibility, and performance in various applications, including drug delivery and catalysis. nih.govmdpi.com Modifying the surface of nanoparticles with specific ligands can prevent agglomeration and introduce new functionalities. nih.gov

Amino-functionalization is a common strategy for modifying silica (B1680970) and other nanoparticles. researchgate.netresearchgate.net For instance, 3-aminopropyl silanes are frequently used to introduce primary amine groups onto the surface of nanoparticles, which can then be used for further covalent attachment of other molecules. researchgate.net While not a silane (B1218182) itself, this compound could potentially be used to functionalize nanoparticles through electrostatic interactions or after chemical modification to introduce a suitable anchoring group.

The presence of a positive charge from the ammonium group could be utilized to create positively charged nanoparticles, which can be beneficial for applications such as gene delivery or for electrostatic assembly of nanocomposites. mdpi.com The methanesulfonyl group might impart specific solubility characteristics or act as a site for further chemical reactions.

Electrochemical Applications in Non-Biological Contexts

The ionic nature of this compound suggests its potential use in electrochemical applications, particularly as a component in electrolytes for batteries and supercapacitors. Solid polymer electrolytes (SPEs) containing ammonium salts have been extensively studied as safer alternatives to liquid electrolytes in energy storage devices. mdpi.commdpi.com

The addition of ammonium salts like ammonium chloride (NH₄Cl) to polymer matrices such as methylcellulose/pectin blends can significantly increase the ionic conductivity of the resulting SPE. mdpi.com The conductivity is dependent on the concentration of the salt and the mobility of the ions within the polymer host. mdpi.com An optimal salt concentration leads to a maximum in ionic conductivity, beyond which ion pairing can reduce the number of mobile charge carriers. mdpi.com

The electrochemical stability window of the electrolyte is another critical parameter for its application in energy storage devices. mdpi.com Research on acyclic ammonium-based ionic liquids has shown that the chemical structure of the ammonium cation can influence the electrochemical stability. mdpi.com Therefore, electrolytes formulated with this compound or its polymeric derivatives could potentially offer a suitable operating voltage range for electrochemical devices.

Table 2: Ionic Conductivity of Ammonium Salt-Based Solid Polymer Electrolytes

| Polymer Host | Ammonium Salt | Salt Concentration (wt.%) | Room Temperature Ionic Conductivity (S/cm) |

|---|---|---|---|

| Methylcellulose/Pectin | NH₄Cl | 50 | 6.43 x 10⁻⁵ |

This data is based on findings for general ammonium salts and provides a benchmark for the potential performance of electrolytes containing this compound. mdpi.commdpi.com

Advanced Analytical Methodologies for Detection and Quantification of 3 Methanesulfonyl Propyl Ammonium Chloride

Chromatographic Separation Techniques (e.g., HPLC, GC, IC) for Complex Sample Analysis

Chromatographic techniques are fundamental for separating 3-Methanesulfonyl-propyl-ammonium chloride from complex matrices prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile, polar compounds like this compound. Given its structure, which includes a quaternary ammonium (B1175870) group and a sulfonyl group, several HPLC modes can be adapted for its analysis. Ion-pair reversed-phase HPLC is a common approach for separating ionic compounds. In this technique, an ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, allowing for its retention on a reversed-phase column. Alternatively, mixed-mode chromatography, which combines reversed-phase and ion-exchange functionalities on a single stationary phase, can offer excellent selectivity for such compounds. For instance, a method developed for methanesulfonyl chloride, a related compound, utilized a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water with phosphoric acid sielc.com. A similar approach could be optimized for this compound.

Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. Since this compound is a salt and thus non-volatile, direct GC analysis is not feasible. However, pyrolysis-GC (Py-GC) is a powerful alternative for the analysis of quaternary ammonium compounds (QACs) american.edunih.govresearchgate.net. In Py-GC, the sample is heated to a high temperature in the GC inlet, causing the thermal degradation of the non-volatile compound into smaller, volatile fragments that can be separated on a GC column. For QACs, this often results in the formation of tertiary amines and alkyl halides, which can then be identified by mass spectrometry (MS) american.edunih.gov. This technique could be applied to identify and quantify this compound by monitoring its specific pyrolysis products.

Ion Chromatography (IC) is specifically designed for the separation and analysis of ions. Given that this compound is a cationic compound, cation-exchange chromatography would be the method of choice. In this technique, the analyte is retained on a stationary phase with negatively charged functional groups. Elution is then achieved by using a mobile phase containing a competing cation. A high-capacity cation-exchange column with an electrolytically-generated methanesulfonic acid eluent and suppressed conductivity detection has been successfully used for the determination of various inorganic cations and ammonium in environmental water samples nih.gov. This method could be readily adapted for the analysis of this compound.

A summary of potential chromatographic conditions is presented in the table below.

| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Applicability for this compound |

| HPLC | C18, Mixed-mode (Reversed-Phase/Ion-Exchange) | Acetonitrile/Water with ion-pairing agent or buffer | UV, MS | High, suitable for direct analysis of the intact ionic compound. |

| Pyrolysis-GC | Standard non-polar or mid-polar GC column | Helium | MS | High, for indirect analysis via thermal degradation products. |

| Ion Chromatography | Cation-exchange resin | Aqueous acid (e.g., methanesulfonic acid) | Conductivity | High, ideal for direct analysis of the cationic compound. |

Hyphenated Mass Spectrometry for Trace Analysis and Impurity Profiling (excluding human biological samples)

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (hyphenated MS), is a powerful tool for the trace analysis and impurity profiling of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most direct and sensitive method for the analysis of this compound in various samples. Electrospray ionization (ESI) is the preferred ionization technique for polar and ionic compounds, as it allows for the gentle transfer of ions from the liquid phase to the gas phase for MS analysis. In the positive ion mode, this compound would be expected to produce a prominent protonated molecular ion. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to enhance selectivity and sensitivity. A characteristic fragmentation pattern for compounds containing a methanesulfonyl group is the neutral loss of sulfur dioxide (SO2, 64 Da) researchgate.netnih.govaaqr.org. This specific fragmentation can be used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for highly selective and sensitive quantification, even in complex matrices.

Impurity Profiling by LC-MS involves identifying and quantifying any impurities present in the this compound product. These impurities could arise from the synthesis process or from degradation. The high resolution and mass accuracy of modern mass spectrometers, such as time-of-flight (TOF) and Orbitrap analyzers, are invaluable for determining the elemental composition of unknown impurities. The characteristic fragmentation patterns, such as the loss of SO2, can also aid in the identification of structurally related impurities.

A table summarizing potential mass spectrometric parameters is provided below.

| Ionization Technique | Mass Analyzer | Key Fragmentation Pathways | Application |

| Electrospray Ionization (ESI) | Quadrupole, Time-of-Flight (TOF), Orbitrap | Neutral loss of SO2 (64 Da), cleavage of the propyl chain | Trace analysis, impurity profiling, structural elucidation |

Development of Novel Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods coupled with mass spectrometry offer high sensitivity and selectivity, there is also a need for simpler and more rapid analytical methods, such as spectrophotometric and electrochemical techniques.

Spectrophotometric Methods for the determination of QACs are often based on the formation of an ion-pair with a colored dye researchgate.netresearchgate.netnih.gov. The resulting ion-pair complex can be extracted into an organic solvent, and its absorbance is measured at a specific wavelength. Dyes such as eosin-Y and bromothymol blue have been successfully used for this purpose researchgate.netnih.gov. A similar method could be developed for this compound. The general procedure would involve reacting an aqueous solution of the compound with an excess of the dye at a suitable pH, followed by extraction of the colored complex and measurement of its absorbance. The concentration of the analyte would then be determined from a calibration curve.

Electrochemical Detection Methods offer the potential for the development of portable and low-cost sensors. Ion-selective electrodes (ISEs) are a type of potentiometric sensor that can be designed to be selective for a particular ion. An ISE for this compound could be constructed using a membrane containing an ionophore that selectively binds to the target cation. The potential difference across the membrane would be proportional to the concentration of the analyte. While specific ISEs for this compound have not been reported, the principles have been demonstrated for other QACs researchgate.net. Another approach is the use of electrochemical biosensors. For example, biosensors based on the inhibition of acetylcholinesterase have been developed for the detection of certain QACs nih.gov. The feasibility of this approach for this compound would depend on its ability to inhibit the enzyme.

The table below outlines potential novel detection methods.

| Detection Method | Principle | Potential Reagents/Components | Advantages |

| Spectrophotometry | Ion-pair formation with a colored dye | Eosin-Y, Bromothymol blue | Simple, low-cost, suitable for routine analysis |

| Electrochemical (ISE) | Potentiometric measurement with a selective membrane | Ionophore selective for the target cation | Portable, real-time monitoring |

| Electrochemical (Biosensor) | Enzyme inhibition | Acetylcholinesterase | High sensitivity and selectivity |

Environmental Fate and Transport Studies (e.g., detection in water, soil)

Understanding the environmental fate and transport of this compound is essential for assessing its potential environmental impact. This requires robust analytical methods for its detection in environmental matrices such as water and soil.

Detection in Water: Due to its high water solubility, this compound is likely to be found in the aqueous phase. For trace analysis in water samples, a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a widely used technique for this purpose. For cationic compounds like QACs, cation-exchange SPE cartridges are effective for their selective extraction from water samples alsenvironmental.co.ukusgs.gov. After extraction and elution, the analyte can be quantified by LC-MS. The high sensitivity of modern LC-MS systems allows for the detection of QACs at very low concentrations in environmental waters alsenvironmental.co.ukusgs.govacs.org.

Detection in Soil: Quaternary ammonium compounds have a tendency to sorb to soil and sediment particles due to electrostatic interactions nih.govacs.org. Therefore, an efficient extraction method is required to release the analyte from the soil matrix before analysis. Common extraction techniques include pressurized liquid extraction (PLE) or ultrasonic-assisted extraction with an appropriate solvent, such as methanol (B129727) or acetonitrile, often with the addition of an acid to facilitate the desorption of the cationic analyte nih.govresearchgate.net. After extraction, the sample extract can be cleaned up using SPE and analyzed by LC-MS.

The environmental persistence and mobility of this compound would be influenced by factors such as its biodegradability and its interaction with soil components. Studies on related QACs suggest that they can be persistent in the environment acs.org.

A summary of analytical approaches for environmental samples is provided below.

| Environmental Matrix | Sample Preparation | Analytical Technique | Key Considerations |

| Water | Solid-Phase Extraction (SPE) with cation-exchange sorbent | LC-MS | Pre-concentration is often required for trace analysis. |

| Soil/Sediment | Pressurized Liquid Extraction (PLE) or Ultrasonic-Assisted Extraction followed by SPE cleanup | LC-MS | Efficient extraction from the solid matrix is critical. |

Derivatives and Analogues of 3 Methanesulfonyl Propyl Ammonium Chloride: Synthesis and Research Directions

Synthesis of Structurally Modified Analogues and Homologues

The synthesis of analogues of 3-Methanesulfonyl-propyl-ammonium chloride can be approached in a modular fashion, allowing for specific modifications at the sulfonyl group, the alkyl linker, and the ammonium (B1175870) headgroup. The primary strategies involve the reaction of sulfonyl chlorides with precursor amines followed by quaternization, or the initial formation of a quaternary ammonium salt followed by reaction with a sulfonylating agent.

Modification of the Sulfonyl Group: The methanesulfonyl moiety can be replaced with other alkyl or aryl sulfonyl groups. A common method involves the reaction of a suitable amino-alcohol or amino-halide with a desired sulfonyl chloride (R-SO₂Cl). wikipedia.org For instance, reacting 3-aminopropanol with an arylsulfonyl chloride would yield an N-(3-hydroxypropyl)sulfonamide, which can then be further functionalized. The reactivity of sulfonyl chlorides is a key factor, and they readily react with nucleophiles like amines to form stable sulfonamides. wikipedia.org

Modification of the Alkyl Linker: Homologues with different alkyl chain lengths (e.g., ethyl, butyl, hexyl) can be synthesized by starting with the corresponding α,ω-aminoalcohols or α,ω-haloamines. For example, 4-aminobutanol or 2-aminoethanol could be used in place of 3-aminopropanol to generate butyl or ethyl linkers, respectively.

Synthesis of the Quaternary Ammonium Group: The formation of the quaternary ammonium salt is typically achieved via the Menschutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide. wikipedia.org In the context of synthesizing analogues, one could start with a 3-(dimethylamino)propyl derivative and alkylate it with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce different substituents on the nitrogen atom. wikipedia.org Alternatively, a precursor molecule containing a primary or secondary amine can be exhaustively alkylated. The reaction is a typical SN2 process, and its rate is influenced by the solvent, the nature of the leaving group on the alkylating agent, and steric hindrance. wikipedia.orgresearchgate.net

A generalized synthetic pathway could involve:

Reaction of an amino-alcohol (e.g., 3-(dimethylamino)-1-propanol) with methanesulfonyl chloride to form the corresponding sulfonate ester.

Subsequent quaternization of the tertiary amine with an alkyl halide (e.g., methyl chloride) to yield the final quaternary ammonium salt.

The table below summarizes various synthetic approaches for generating structural diversity.

| Structural Target | Precursors | Key Reaction | Description |

| Varied R-group on Sulfonyl | 3-Amino-1-propanol, various R-SO₂Cl | Sulfonamide formation | Allows for the introduction of different alkyl or aryl groups (R) to modify the electronic and steric properties of the sulfonyl end. wikipedia.org |

| Varied Alkyl Linker Length | Various H₂N-(CH₂)n-OH, Methanesulfonyl chloride | Sulfonamide formation | Utilizes amino-alcohols with different chain lengths (n=2, 4, 5, etc.) to produce homologues. |

| Varied Ammonium Substituents | 3-(Methylsulfonamido)propyl halide, various R₂NH or R₃N | N-Alkylation / Menschutkin Reaction | Enables the synthesis of analogues with different alkyl groups on the ammonium nitrogen, affecting its size and hydrophobicity. wikipedia.org |

Elucidation of Structure-Reactivity Relationships in Derived Compounds (Excluding Biological Activity)

The reactivity of analogues is governed by the electronic and steric properties of both the sulfonyl group and the quaternary ammonium moiety. Understanding these relationships is crucial for controlling synthetic outcomes and predicting the behavior of these compounds in material applications.

Reactivity of the Sulfonyl Group: The sulfonyl group is strongly electron-withdrawing due to the electronegativity of the oxygen atoms. researchgate.netacs.org This makes the sulfur atom electrophilic and susceptible to nucleophilic attack. The reactivity of precursor sulfonyl chlorides (RSO₂Cl) in substitution reactions is sensitive to the nature of the R group.

Electronic Effects: Electron-withdrawing substituents on an aryl sulfonyl chloride increase the electrophilicity of the sulfur atom, accelerating the rate of nucleophilic substitution. Conversely, electron-donating groups decrease the reaction rate. For arenesulfonyl chlorides, this relationship follows the Hammett equation, with a positive ρ-value indicating that the reaction is favored by electron-withdrawing groups. mdpi.comnih.gov

Steric Effects: While steric hindrance from bulky alkyl groups is generally expected to slow down SN2 reactions, studies on arenesulfonyl chlorides have shown a counterintuitive acceleration of nucleophilic substitution by ortho-alkyl groups. mdpi.comnih.gov This has been attributed to a rigid, sterically compressed ground-state structure that is closer in energy to the transition state, thereby lowering the activation energy. mdpi.com

Reactivity in Quaternary Ammonium Salt Formation (Menschutkin Reaction): The formation of the quaternary ammonium salt is a classic SN2 reaction with well-defined structure-reactivity relationships. wikipedia.org

Effect of the Alkyl Halide: The reaction rate is highly dependent on the leaving group, following the order I > Br > Cl, which is typical for SN2 reactions. wikipedia.org The strength of the carbon-halogen bond is a primary factor.

Effect of the Amine/Alkyl Group: Steric hindrance plays a significant role. Increased steric bulk on either the tertiary amine nucleophile or the alkyl halide electrophile slows the reaction rate. researchgate.netresearchgate.net For example, reactions with iodomethane (B122720) are faster than those with the bulkier 1-iodobutane. researchgate.net

Effect of Solvent: The Menschutkin reaction involves the formation of a charged product from neutral reactants. Polar solvents stabilize the charged transition state more than the neutral reactants, leading to a significant acceleration of the reaction rate. nih.gov

The table below outlines key structure-reactivity relationships.

| Structural Feature | Modification | Effect on Reactivity | Underlying Principle |

| Sulfonyl Group | Addition of electron-withdrawing groups to aryl ring | Increases rate of nucleophilic substitution | Enhances electrophilicity of the sulfur atom. nih.gov |

| Sulfonyl Group | Addition of ortho-alkyl groups to aryl ring | Increases rate of nucleophilic substitution | Steric compression of the ground state raises its energy closer to the transition state. mdpi.com |

| Alkyl Halide (in Quaternization) | Change leaving group from Cl to Br to I | Increases reaction rate (Cl < Br < I) | Weaker C-X bond and better leaving group ability for heavier halogens. wikipedia.org |

| Amine/Alkyl Group (in Quaternization) | Increase steric bulk (e.g., methyl to butyl) | Decreases reaction rate | Steric hindrance raises the energy of the crowded SN2 transition state. researchgate.net |

Exploration of Bioisosteric Replacements for Non-Biological Applications

While the term "bioisostere" originates from medicinal chemistry, the underlying principle of isosterism—the substitution of atoms or groups with other groups of similar size, shape, and electronic configuration—is a powerful strategy in materials science to modify properties like polarity, thermal stability, and hydrophobicity. scripps.eduyoutube.com

Classical Isosteres: These involve replacing an atom or group with another from the same group in the periodic table or with similar valence electron configurations.

Carbonyl vs. Sulfonyl: The sulfonyl group (SO₂) is often considered an isostere of the carbonyl group (CO). However, they have distinct electronic properties. The sulfonyl group is generally more electron-withdrawing than the carbonyl group. researchgate.netrsc.org In contrast, the carbonyl group is more effective at delocalizing adjacent electron pairs through resonance. researchgate.net Replacing a carbonyl with a sulfonyl group in a polymer backbone could therefore increase thermal stability and polarity but reduce the electronic conjugation.

Phosphate (B84403)/Phosphonate (B1237965) vs. Sulfonate: In the context of ion-exchange materials or ionic liquids, a sulfonate group (-SO₃⁻) could be replaced by a phosphonate (-PO₃²⁻) or phosphate (-OPO₃²⁻) group. u-tokyo.ac.jp While these groups are all anionic and can participate in ionic interactions, they differ in charge, pKa, geometry, and hydrolytic stability. Phosphonates, for instance, are generally more resistant to hydrolysis than sulfates or phosphates, which could be advantageous in designing durable materials for aqueous environments. researchgate.net

Ring Equivalents: A phenyl group in a linker or side chain could be replaced by a thiophene (B33073) or pyridine (B92270) ring. scripps.edu Such a change would significantly alter the electronic properties, planarity, and potential for intermolecular interactions (e.g., π-π stacking) in a material, which is relevant for applications like organic electronics.

Carboxylic Acid Surrogates: In functional materials, a carboxylic acid group might be replaced with a tetrazole or an acylsulfonamide. youtube.com These groups are all acidic and can act as proton donors or sites for ionic bonding, but they differ in their pKa, lipophilicity, and hydrogen bonding capabilities, allowing for fine-tuning of surface properties or interfacial interactions. youtube.com

The following table provides examples of isosteric replacements relevant to non-biological applications.

| Original Group | Isosteric Replacement(s) | Potential Impact on Material Properties |

| Sulfonyl (-SO₂-) | Carbonyl (-CO-) | Decreased polarity and thermal stability; altered electronic conjugation. researchgate.net |

| Sulfonate (-SO₃⁻) | Phosphonate (-PO₃²⁻) | Altered charge density, pKa, and coordination geometry; potentially increased hydrolytic stability. researchgate.net |

| Phenyl Ring | Thiophene Ring | Modified electronic properties (e.g., conductivity in polymers), planarity, and π-stacking interactions. scripps.edu |

| Methylene (-CH₂-) | Ether (-O-), Amine (-NH-) | Increased flexibility and polarity of a polymer chain; introduction of hydrogen bonding sites. youtube.com |

Impact of Structural Modifications on Catalytic Performance or Material Properties

Structural modifications to analogues of this compound directly influence their performance in applications such as ionic liquids, polymer electrolytes, and catalysts. The interplay between the sulfonyl group, the alkyl chain, and the quaternary ammonium center dictates the macroscopic properties of the resulting materials.

Influence on Material Properties:

Polymerized Ionic Liquids (PILs): When these compounds are incorporated as monomers into polymers, their structure has a profound effect on the properties of the resulting material. For ammonium-based PILs used as solid-state electrolytes, increasing the length of the alkyl side chains on the ammonium cation leads to softer polymers, a reduction in the glass transition temperature (Tg), and increased ionic conductivity. nih.gov This is attributed to increased free volume and chain mobility.

Surface Modification: Quaternary ammonium salts (QAS) with varying alkyl chain lengths can be used to modify surfaces like cotton fabrics. Increasing the alkyl chain length of the QAS modifier enhances the electrostatic attraction with anionic reactive dyes, improving the color depth and dye fixation in inkjet printing processes. acs.org The steric hindrance of longer chains may expose the positive nitrogen center more effectively. acs.org

Self-Assembly and Domain Formation: In ionic liquids and related materials, the length of alkyl chains is a critical factor for nanostructure formation. Longer alkyl chains on quaternary ammonium cations can lead to segregation between polar (ionic headgroups) and non-polar (alkyl tails) domains. nih.gov This self-assembly influences properties like viscosity and diffusion coefficients. nih.gov

Influence on Catalytic Performance:

Catalyst Synthesis: Different ammonium salts can influence the synthesis and properties of catalysts. For example, the type of ammonium salt anion (Cl⁻, Br⁻, SO₄²⁻) present during the synthesis of titanium silicalite-1 (TS-1) zeolite affects the crystallization rate and the incorporation of titanium into the framework, which in turn alters the catalyst's performance in oxidation reactions.

Interfacial Modification: Protic ionic liquids, which are a class of ammonium salts, can be used to modify the surface of catalysts. Modifying a conjugated coordination polymer catalyst with a protic ionic liquid was shown to enhance the electrocatalytic reduction of nitrogen to ammonia (B1221849). u-tokyo.ac.jp The ionic liquid alters the electronic structure of the catalytic metal sites and creates a favorable microenvironment by increasing the local concentration of reactants. u-tokyo.ac.jp

The table below summarizes the effects of specific structural changes on performance.

| Structural Modification | Application Area | Observed Impact on Performance |

| Increase alkyl chain length on ammonium cation | Polymerized Ionic Liquid Electrolytes | Decreased Tg, increased ionic conductivity. nih.gov |

| Increase alkyl chain length on ammonium cation | Fabric Surface Treatment | Improved dye fixation and color value in printing. acs.org |

| Incorporation of sulfonyl/sulfonic acid groups | Polymer Functionalization | Induces nucleation of apatite for biomimetic composites. nih.gov |

| Variation of anion in ammonium salt | Zeolite Catalyst Synthesis | Affects catalyst crystallization and activity. |